1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride
Description
1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a substituted piperazine derivative characterized by a benzyl group with chloro and fluoro substituents at the 2- and 6-positions, respectively.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;/h1-3,14H,4-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFBCXVMVDDAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-20-5 | |
| Record name | Piperazine, 1-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Laboratory-Scale Synthesis
Reaction of 2-Chloro-6-fluorobenzyl Chloride with Piperazine
The free base, 1-(2-chloro-6-fluorobenzyl)piperazine, is synthesized via nucleophilic aromatic substitution. In a typical procedure:
- Reactants :
- 2-Chloro-6-fluorobenzyl chloride (1.0 equiv)
- Piperazine (1.2 equiv, excess to drive reaction completion)
- Solvent : Anhydrous dichloromethane or ethanol, chosen for their ability to dissolve both aromatic halides and amines.
- Conditions :
- Workup : The mixture is filtered to remove piperazine hydrochloride byproducts, and the solvent is evaporated under reduced pressure.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield (Free Base) | 78–85% | |
| Purity (HPLC) | >95% after filtration |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrochloric acid:
- Procedure :
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve white crystalline solid.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Salt Yield | 90–94% | |
| Melting Point | 145–148°C (decomposes) | |
| Final Purity (NMR) | >98% |
Industrial-Scale Production
Batch Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability:
- Reactors : Glass-lined or stainless steel jacketed reactors (500–1000 L capacity).
- Solvent Recovery : Ethanol is recycled via distillation, reducing waste.
- Temperature Control : Maintained at 30±2°C using external cooling to minimize side reactions.
Key Data:
| Parameter | Industrial Value | Lab-Scale Equivalent |
|---|---|---|
| Throughput | 50–100 kg/batch | 10–50 g |
| Cycle Time | 48 hours (including workup) | 24 hours |
Reaction Optimization and Mechanistic Insights
Solvent Effects
- Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rate but complicate purification.
- Ethereal Solvents (THF) : Lower yields (60–70%) due to poor solubility of piperazine.
Comparative Table:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 85 | 95 | 24 |
| Ethanol | 82 | 93 | 18 |
| DMF | 88 | 89 | 6 |
Purification and Analytical Characterization
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its 2-chloro-6-fluoro substitution on the benzyl ring. Key analogs and their distinctions include:
Key Observations :
- Dual Halogenation: The 2-chloro-6-fluoro combination introduces both electron-withdrawing and hydrophobic effects, which may improve pharmacokinetic properties (e.g., membrane permeability) compared to mono-halogenated derivatives .
Pharmacological Activity Comparisons
- Antimicrobial Activity: Piperazine derivatives with 4-substituted phenyl groups (e.g., 4-chlorophenyl or 4-methylphenyl) exhibit moderate to strong activity against S. aureus and P. aeruginosa . The 2-chloro-6-fluoro substitution may enhance Gram-negative targeting due to increased lipophilicity .
- Serotonergic Activity: Analogs like 1-(3-chlorophenyl)piperazine (m-CPP) are known 5-HT receptor agonists . The 2-chloro-6-fluoro variant could exhibit altered receptor selectivity due to steric and electronic differences .
- Anticancer Potential: 1-(2-Fluorobenzyl)piperazine triazoles demonstrate moderate cytotoxicity in cancer models . The addition of a chloro group may amplify this activity by modulating DNA intercalation or enzyme inhibition.
Critical Analysis of Research Findings
Structural-Activity Relationships (SAR) :
- Limitations and Gaps: Direct biological data for 1-(2-chloro-6-fluoro-benzyl)-piperazine hydrochloride are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H12ClF2N·HCl
- Molecular Weight : 239.17 g/mol
- CAS Number : 1261232-20-5
The compound features a piperazine ring substituted with a chloro and fluoro group on the benzyl moiety, which is crucial for its biological activity.
The biological activity of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is primarily attributed to its interaction with various molecular targets, including:
- Receptor Binding : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered signaling pathways.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
-
Antidepressant Activity :
A study evaluated the effects of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride on animal models of depression. The compound showed significant improvement in depressive behaviors, potentially through serotonin receptor modulation. -
Anticonvulsant Properties :
In a controlled study, the compound was tested on induced seizure models. Results indicated a notable reduction in seizure frequency and duration, suggesting its potential as an anticonvulsant agent. -
Antitumor Effects :
Research involving several cancer cell lines demonstrated that 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride inhibited cell proliferation effectively. The IC50 values varied among different cell lines, indicating selective cytotoxicity. -
Antimicrobial Activity :
The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-chloro-6-fluoro-benzyl)-piperazine hydrochloride, and how do reaction conditions influence yield?
- Methodology :
- Stepwise alkylation : React piperazine with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperazine intermediate, followed by HCl salt precipitation .
- Catalytic optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 2:1) and purify via column chromatography (EtOAc:hexane 1:8) .
- Key parameters : Temperature (room temp vs. reflux), stoichiometry (excess benzyl halide), and choice of base (K₂CO₃ vs. NaH).
Q. How is the compound characterized analytically, and what techniques validate its structural integrity?
- Analytical toolkit :
- NMR : Confirm substitution patterns (e.g., ¹H/¹³C NMR for benzyl protons and piperazine backbone) .
- HPLC : Assess purity using reversed-phase C18 columns with micellar or microemulsion mobile phases (e.g., 0.1% TFA in acetonitrile:water) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 286.12 for C₁₁H₁₃ClF₂N₂) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced receptor selectivity?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., dopamine D2 receptors). Compare with structurally similar compounds like HBK14-19 (α1-adrenoceptor antagonists) to identify critical substituent interactions .
- SAR analysis : Modify chloro/fluoro positions on the benzyl group and evaluate effects on binding using in vitro assays (e.g., cAMP inhibition for GPCR activity) .
Q. What experimental strategies resolve contradictions in solubility and stability data for this compound?
- Approach :
- Solubility profiling : Test in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol). Note discrepancies between theoretical (e.g., LogP ~2.5) and empirical data .
- Forced degradation : Expose to heat, light, and humidity. Analyze degradation products via LC-MS (e.g., hydrolyzed benzyl-piperazine or dehalogenated byproducts) .
Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up?
- Design considerations :
- Kinetic control : Use slow addition of benzyl halide to piperazine to minimize di-alkylation.
- Workflow : Monitor intermediates via in situ IR spectroscopy (C-Cl stretch at 750 cm⁻¹) and employ flow chemistry for better heat dissipation .
Q. What are the critical factors in designing in vivo studies to assess neuropharmacological activity?
- Protocol development :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
